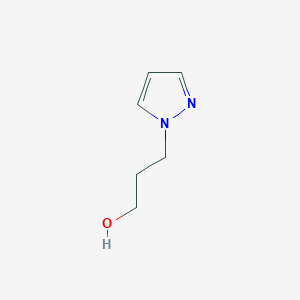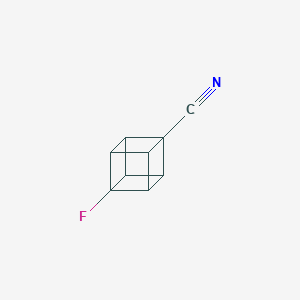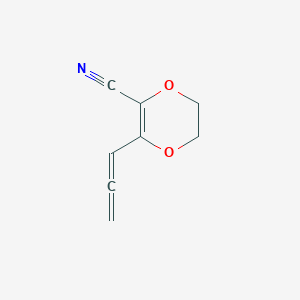
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) is a chemical compound used in scientific research studies. It is also known as DPC and is a heterocyclic compound with a dioxin core structure. DPC is a colorless liquid with a boiling point of 150°C and a melting point of -28°C.
Mecanismo De Acción
DPC works by inhibiting the activity of certain enzymes involved in cell division and growth. It also induces apoptosis, or programmed cell death, in cancer cells. DPC has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.
Biochemical and physiological effects:
DPC has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of certain genes involved in cancer cell growth and proliferation. DPC has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPC has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be effective against a variety of cancer cell lines. However, DPC has some limitations as well. It is toxic and must be handled with care. It also has a short half-life, which can make it difficult to study its effects over a longer period of time.
Direcciones Futuras
There are several future directions for the use of DPC in scientific research. One area of interest is the development of new drugs based on the structure of DPC. Researchers are also exploring the use of DPC in combination with other drugs to enhance its anticancer properties. Additionally, there is interest in studying the effects of DPC on other diseases, such as Alzheimer's and Parkinson's. Finally, researchers are working to develop new synthesis methods for DPC that are more efficient and environmentally friendly.
In conclusion, 1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) is a valuable compound in scientific research, particularly in the field of cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a promising area of study for future research.
Métodos De Síntesis
DPC can be synthesized through a multi-step process involving the reaction of 1,4-dioxin-2-carboxylic acid with propargyl alcohol. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is then nitrated to form DPC.
Aplicaciones Científicas De Investigación
DPC has been used in various scientific research studies. It has been found to have anticancer properties and is being studied for its potential use in cancer treatment. DPC has also been used in the synthesis of other compounds and in the development of new drugs.
Propiedades
Número CAS |
175288-90-1 |
|---|---|
Nombre del producto |
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) |
Fórmula molecular |
C8H7NO2 |
Peso molecular |
149.15 g/mol |
InChI |
InChI=1S/C8H7NO2/c1-2-3-7-8(6-9)11-5-4-10-7/h3H,1,4-5H2 |
Clave InChI |
PDXXNXFOZCQWIW-UHFFFAOYSA-N |
SMILES |
C=C=CC1=C(OCCO1)C#N |
SMILES canónico |
C=C=CC1=C(OCCO1)C#N |
Sinónimos |
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




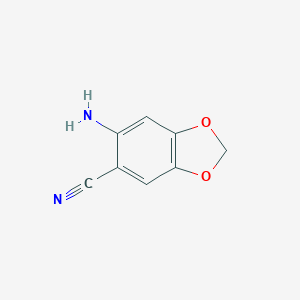
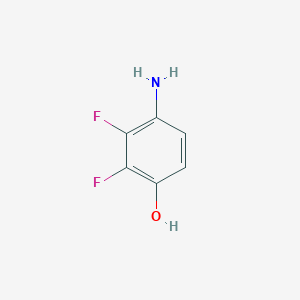
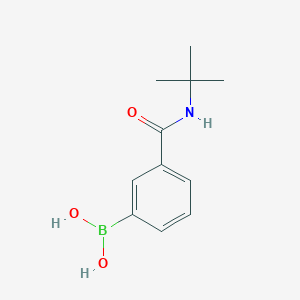
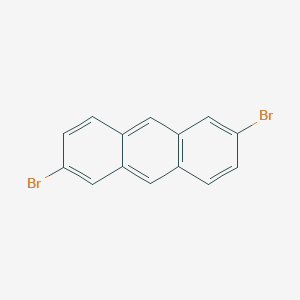
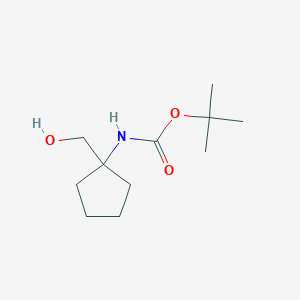
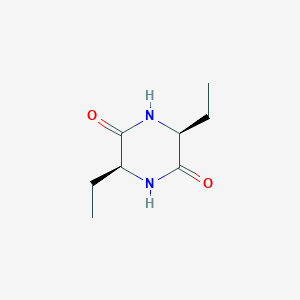
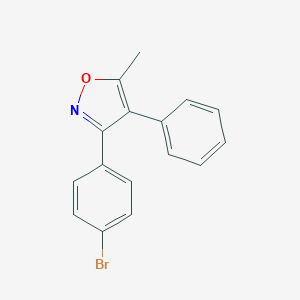
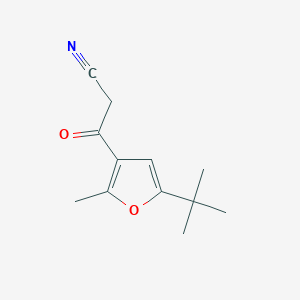
![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
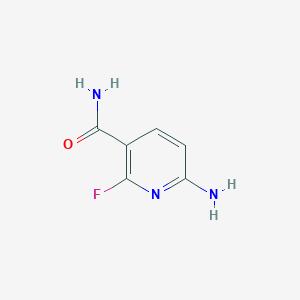
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
